H-Val-Gly-D-Ser-D-Glu-D-Ala-Phe-NH2
Description
Properties
IUPAC Name |
(4R)-4-[[(2R)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N7O9/c1-14(2)22(28)27(43)30-12-20(36)32-19(13-35)26(42)33-17(9-10-21(37)38)25(41)31-15(3)24(40)34-18(23(29)39)11-16-7-5-4-6-8-16/h4-8,14-15,17-19,22,35H,9-13,28H2,1-3H3,(H2,29,39)(H,30,43)(H,31,41)(H,32,36)(H,33,42)(H,34,40)(H,37,38)/t15-,17-,18+,19-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRSCINLDDDAMW-LNBCOLIQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N7O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and C-Terminal Amide Formation
The C-terminal amide is universally installed via Rink amide resin (0.74 mmol/g loading). This polystyrene-based support enables direct amidation during final cleavage, eliminating post-synthetic modification. Pre-swelling in DCM (3 × 1 min) and DMF (3 × 1 min) precedes Fmoc deprotection with 20% piperidine/DMF (1 × 1 min + 1 × 7 min).
D-Amino Acid Incorporation Challenges
D-Ser⁴ and D-Ala⁵ introduce steric hindrance due to β-branching. Source data reveals two mitigation strategies:
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Double Coupling Protocol : DIC-OxymaPure (5 equiv, 2 min preactivation) followed by HATU-DIEA (5 equiv, 1 h coupling).
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Pseudoproline Dipeptides : Fmoc-D-Ser(ψMe,Mepro)-OH reduces aggregation during chain elongation.
Table 1: Coupling Efficiency for D-Residues
Sequential Assembly Workflow
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Resin Loading : Fmoc-Phe-Wang resin (0.71 mmol/g) for C-terminal Phe.
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Backbone Elongation :
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Final Cleavage : TFA/water/TIS (95:2.5:2.5, 3 h), precipitation in ice-cold diethyl ether.
Solution-Phase Fragment Condensation
Convergent Synthesis Design
Patent data demonstrates fragment coupling via azide or mixed carbonic anhydride methods:
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Fragment A : Boc-Val-Gly-D-Ser(tBu)-OH
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Fragment B : Z-D-Glu(OtBu)-D-Ala-Phe-NH₂
Key Steps :
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Fragment A Synthesis :
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Fragment B Assembly :
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Fragment Coupling :
Racemization Control
Chiral HPLC analysis confirms <2% epimerization when coupling below 0°C. tert-Butyl ester protection on D-Glu reduces β-carboxylate nucleophilicity, preventing oxazolone formation.
Enzymatic Fragment Assembly
Chymotrypsin-Mediated Ligation
The LH-RH synthesis patent provides a template for enzyme-catalyzed coupling:
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Donor Fragment : H-Val-Gly-D-Ser-OEt
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Acceptor Fragment : H-D-Glu-D-Ala-Phe-NH₂
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Conditions : 0.1 M Tris-HCl (pH 7.8), chymotrypsin (5 U/mg), 24 h.
Advantages :
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No racemization (enzyme stereo-specificity).
Limitations :
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Requires Phe at P1 position.
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37°C incubation risks microbial growth.
Critical Analysis of Methodologies
Yield Comparison
Table 2: Method Efficiency
Cost-Benefit Considerations
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SPPS : High resin costs ($0.8–1.2/mmol) offset by automation.
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Enzymatic : Chymotrypsin adds $12–15/g expense but enables fragment recycling.
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Solution-Phase : Scalable to kilogram quantities but requires chromatographic purification.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
H-Val-Gly-D-Ser-D-Glu-D-Ala-Phe-NH2: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, which can affect the side chains of amino acids like serine and glutamic acid.
Reduction: Reduction reactions can be performed using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which can reduce disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
H-Val-Gly-D-Ser-D-Glu-D-Ala-Phe-NH2: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial activity and as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of H-Val-Gly-D-Ser-D-Glu-D-Ala-Phe-NH2 depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide can also penetrate cell membranes, allowing it to deliver therapeutic agents or act as a signaling molecule.
Comparison with Similar Compounds
Key Research Findings
- Enzymatic synthesis of D-Ala-containing peptides (e.g., D-Ala-L-Cys-Gly-Gly-L-Arg-L-Glu) achieves activities of 0.36–0.50 units/mg , highlighting feasibility for scalable production .
- Peptides with high PSA (>200 Ų), such as H-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2, show reduced membrane permeability but improved solubility, a trade-off critical for formulation .
Conclusion this compound distinguishes itself through its D-residue configuration and sequence, offering a balance of stability and solubility.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing H-Val-Gly-D-Ser-D-Glu-D-Ala-Phe-NH2, given its D-amino acid residues?
- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. D-amino acids require extended coupling times (e.g., 2 hours) due to steric hindrance. Employ orthogonal protecting groups (e.g., Trt for serine) to prevent racemization. Purify via reverse-phase HPLC with a C18 column and validate purity (>95%) using LC-MS .
Q. How can researchers characterize the secondary structure of this peptide in solution?
- Methodology : Circular dichroism (CD) spectroscopy is ideal for analyzing helical or β-sheet propensities. Prepare a 0.1 mg/mL solution in phosphate-buffered saline (pH 7.4) and scan between 190–260 nm. Compare spectra to known D-amino acid-containing peptides to infer conformational stability .
Q. What are the critical steps to ensure stability during lyophilization?
- Methodology : Add cryoprotectants (e.g., trehalose) before freeze-drying. Monitor residual moisture via Karl Fischer titration (<1% recommended). Store lyophilized peptide at -80°C under argon to prevent oxidation of methionine (if present) or deamidation .
Advanced Research Questions
Q. How can computational modeling predict the peptide’s interaction with biological targets (e.g., GPCRs)?
- Methodology : Use molecular docking tools like AutoDock Vina or Rosetta. Input the peptide’s 3D structure (generated via MD simulations) and receptor PDB files. Prioritize docking poses with low RMSD (<2 Å) and validate via surface plasmon resonance (SPR) for binding affinity (KD) measurements .
Q. What experimental designs address conflicting bioactivity data across studies (e.g., IC50 variability)?
- Methodology : Conduct dose-response assays under standardized conditions (pH, temperature, and ion concentration). Use orthogonal assays (e.g., fluorescence polarization vs. ELISA) to cross-validate results. Apply statistical tools like ANOVA to identify confounding variables (e.g., batch-to-batch purity differences) .
Q. How to optimize in vivo pharmacokinetics for D-amino acid-containing peptides?
- Methodology : Perform stability assays in serum (37°C, 24 hours) to assess protease resistance. Modify N-/C-termini with PEGylation or cyclization to enhance half-life. Use radiolabeled isotopes (e.g., ³H) for biodistribution studies in rodent models .
Q. What strategies resolve discrepancies between in silico predictions and empirical binding data?
- Methodology : Re-evaluate force field parameters in simulations to account for D-amino acid stereochemistry. Use alanine scanning mutagenesis on the target protein to identify critical residues. Combine isothermal titration calorimetry (ITC) with SPR to quantify thermodynamic vs. kinetic binding contributions .
Data Presentation Guidelines
- Structural Data : Report Ramachandran plot outliers (>5%) for D-residues and compare to L-forms.
- Bioactivity Tables : Include negative controls (e.g., scrambled peptides) and error margins (SEM ± 15%).
- Ethical Compliance : Adhere to non-human research protocols as per FDA guidelines for synthetic peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
